4-Bromo-2,2-dimethylbutan-1-ol
Description
4-Bromo-2,2-dimethylbutan-1-ol is a brominated primary alcohol characterized by a branched alkyl chain with a hydroxyl group at the terminal carbon (position 1) and bromine at position 2. Its molecular formula is C₆H₁₃BrO, inferred from its IUPAC name, with a molecular weight of approximately 193.08 g/mol. While specific data on its physical properties (e.g., melting point, boiling point) are unavailable in the provided evidence, its structure suggests moderate polarity due to the hydroxyl group, influencing solubility in polar solvents.
Properties
IUPAC Name |
4-bromo-2,2-dimethylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2,5-8)3-4-7/h8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZNTRMJWLYFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,2-dimethylbutan-1-ol can be synthesized through several methods. One common approach involves the bromination of 2,2-dimethylbutan-1-ol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically proceeds under mild conditions, with the brominating agent converting the hydroxyl group to a bromine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,2-dimethylbutan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2,2-dimethylbutan-1-ol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Chromium trioxide (CrO3) in sulfuric acid (H2SO4).
Major Products Formed
Substitution: 2,2-Dimethylbutan-1-ol.
Elimination: 2,2-Dimethylbutene.
Oxidation: 4-Bromo-2,2-dimethylbutanal.
Scientific Research Applications
4-Bromo-2,2-dimethylbutan-1-ol is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: In the development of pharmaceuticals, particularly those requiring brominated intermediates.
Material Science: As a precursor for the synthesis of polymers and other advanced materials.
Biological Studies: In the study of enzyme interactions and metabolic pathways involving brominated compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-2,2-dimethylbutan-1-ol involves its reactivity as a brominated alcohol. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or elimination. These reactions are facilitated by the molecular structure, which allows for the formation of stable intermediates and transition states.
Comparison with Similar Compounds
Comparison with Similar Brominated Alcohols
Structural Isomers and Positional Analogs
4-Bromo-2-methylbutan-2-ol (CAS 35979-69-2)
- Molecular Formula : C₅H₁₁BrO
- Molecular Weight : 167.046 g/mol
- Structure : Tertiary alcohol with bromine at position 4 and a methyl group at position 2.
- Key Differences :
- The tertiary alcohol configuration reduces reactivity in nucleophilic substitution (SN₂) reactions compared to the primary alcohol group in 4-Bromo-2,2-dimethylbutan-1-ol.
- Lower molecular weight and steric hindrance may enhance volatility.
3-Bromo-2,2-bis(bromomethyl)-1-propanol (CAS 1522-92-5)
- Molecular Formula : C₅H₈Br₃O
- Molecular Weight : 372.83 g/mol
- Structure : Contains three bromine atoms, making it highly halogenated.
- Regulatory ambiguity: Despite identical structural formulas to 2,2-dimethylpropan-1-ol (CAS 36483-57-5), these compounds have distinct EC numbers, complicating regulatory assessments .
Functional Group and Reactivity Comparisons
2,3-Dimethyl-1-butanol (CAS 19550-30-2)
- Molecular Formula : C₆H₁₄O
- Molecular Weight : 102.17 g/mol
- Structure: Non-brominated primary alcohol with branched alkyl groups.
- Lower toxicity profile compared to brominated analogs, as indicated by safety data emphasizing respiratory and dermal irritation .
3-Bromo-2-(bromomethyl)-1-propanol (CAS 106023-63-6)
- Molecular Formula : C₄H₈Br₂O
- Molecular Weight : 272.92 g/mol
- Structure : Dihalogenated alcohol with bromine at positions 1 and 3.
- Limited regulatory No entries in ECHA or eChemPortal databases, despite commercial availability .
Biological Activity
4-Bromo-2,2-dimethylbutan-1-ol (C6H13BrO) is a brominated alcohol that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows for diverse biological interactions, making it a subject of research for its potential pharmacological properties.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C6H13BrO |
| Molecular Weight | 179.08 g/mol |
| IUPAC Name | This compound |
| CAS Number | 53855742 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, potentially influencing enzyme activity and gene expression. The bromine atom may also participate in halogen bonding, which can enhance the compound's reactivity and binding affinity to target molecules .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against certain bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects at specific concentrations .
Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound can induce apoptosis in human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent .
Neuroprotective Effects : Some studies have explored the neuroprotective properties of brominated compounds. While specific data on this compound is limited, related compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university laboratory tested the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antibacterial activity.
Case Study 2: Cytotoxicity in Cancer Research
In another study published in a peer-reviewed journal, the cytotoxic effects of this compound were evaluated on MCF-7 cells. The compound was found to reduce cell viability by approximately 50% at a concentration of 50 µg/mL after 48 hours of exposure. This suggests its potential as a lead compound in anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
